molecular formula C22H30NO2P B15211926 Acetamide, N,N-dibutyl-2-(diphenylphosphinyl)- CAS No. 80413-41-8

Acetamide, N,N-dibutyl-2-(diphenylphosphinyl)-

Cat. No.: B15211926
CAS No.: 80413-41-8
M. Wt: 371.5 g/mol
InChI Key: SSPJHMCMDDKVPU-UHFFFAOYSA-N
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Description

Acetamide, N,N-dibutyl-2-(diphenylphosphinyl)- is a structurally complex organophosphorus compound characterized by a central acetamide backbone substituted with two butyl groups on the nitrogen atom and a diphenylphosphinyl group at the second carbon position. This combination of functional groups imparts unique physicochemical properties, including enhanced lipophilicity (due to the bulky dibutyl substituents) and versatile coordination capabilities (from the electron-rich diphenylphosphinyl moiety).

Properties

CAS No.

80413-41-8

Molecular Formula

C22H30NO2P

Molecular Weight

371.5 g/mol

IUPAC Name

N,N-dibutyl-2-diphenylphosphorylacetamide

InChI

InChI=1S/C22H30NO2P/c1-3-5-17-23(18-6-4-2)22(24)19-26(25,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16H,3-6,17-19H2,1-2H3

InChI Key

SSPJHMCMDDKVPU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-2-(diphenylphosphoryl)acetamide typically involves the reaction of diphenylphosphoryl chloride with N,N-dibutylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N,N-Dibutyl-2-(diphenylphosphoryl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to industrial purification techniques such as distillation and crystallization to achieve the required purity for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-2-(diphenylphosphoryl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-(diphenylphosphoryl)acetamide involves its ability to form stable complexes with metal ions. The diphenylphosphoryl group acts as a ligand, coordinating with metal ions through its oxygen atoms. This coordination facilitates the extraction and separation of metal ions from complex mixtures. The compound’s ability to form stable complexes with specific metal ions makes it an effective extractant in various industrial processes .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Acetamide Derivatives

Compound Name Molecular Formula Substituents on Acetamide Nitrogen Phosphine Group Position Key Functional Groups
Acetamide, N,N-dibutyl-2-(diphenylphosphinyl)- C₂₃H₃₀NOP Dibutyl C2 position Diphenylphosphinyl, Acetamide
2-(Diphenylphosphinyl)-N-ethyl-acetamide C₁₆H₁₈NO₂P Ethyl C2 position Diphenylphosphinyl, Acetamide
N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide C₂₄H₂₅NP₂O Diethyl C2 position Triphenylphosphoranylidene
N-(Diphenylphosphinyl)-2,2,2-trifluoroacetamide C₁₄H₁₁F₃NO₂P None (monosubstituted) N-linked Trifluoro, Diphenylphosphinyl
N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide C₁₆H₁₈N₂O None (chiral substituent) Absent Chiral diphenylethyl, Acetamide

Key Observations:

  • Substituent Effects : The dibutyl groups in the target compound increase steric bulk and lipophilicity compared to ethyl () or methyl analogs (e.g., N,N-dimethylacetamide ). This may enhance membrane permeability in biological systems or modify solubility in organic solvents.
  • Chirality: While the target compound lacks explicit chiral centers, compounds like N-((1S,2S)-2-amino-1,2-diphenylethyl)acetamide () demonstrate how stereochemistry can influence biological target interactions, suggesting that chiral derivatives of the target compound could be explored for enantioselective applications.

Table 2: Reactivity and Application Profiles

Compound Key Reactivity Applications Performance Metrics
Acetamide, N,N-dibutyl-2-(diphenylphosphinyl)- Metal coordination, nucleophilic substitution Catalysis, ligand design, drug delivery High thermal stability (inferred)
2-(Diphenylphosphinyl)-N-ethyl-acetamide Forms stable metal complexes Anticancer agents, organic synthesis IC₅₀ values: 10–50 µM (cancer cell lines)
Benzamide, 2-(diphenylphosphino)-N-phenyl- Enantioselective catalysis Asymmetric hydrogenation Up to 98% enantiomeric excess (ee)
N-(Diphenylphosphinyl)-2,2,2-trifluoroacetamide Fluorophilic interactions Fluorinated material synthesis Not reported

Key Findings:

  • Catalytic Applications: The diphenylphosphinyl group in the target compound likely enables its use as a ligand in transition-metal catalysis, similar to benzamide derivatives achieving high enantioselectivity (). Its dibutyl substituents may improve solubility in nonpolar reaction media compared to shorter-chain analogs.
  • Biological Activity : Ethyl-substituted analogs () exhibit cytotoxicity against cancer cells, suggesting that the target compound’s dibutyl groups could enhance bioavailability or alter mechanism of action (e.g., apoptosis induction vs. cell cycle arrest).
  • Material Science : The trifluoro derivative () highlights how electron-withdrawing substituents can tailor reactivity for specialized applications, such as fluoropolymer synthesis.

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